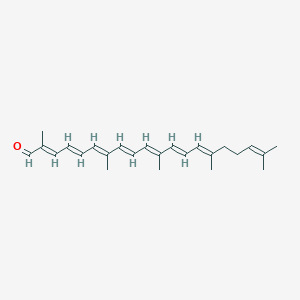

Apo-12'-lycopenal

描述

Apo-12’-lycopenal is a derivative of lycopene, a carotenoid found in tomatoes and other red fruits and vegetables. Carotenoids are known for their antioxidant properties and their role in human health. Apo-12’-lycopenal is formed through the oxidative cleavage of lycopene and has been identified in various biological systems. This compound is of interest due to its potential biological activities and its role in the metabolism of lycopene.

准备方法

Synthetic Routes and Reaction Conditions

Apo-12’-lycopenal can be synthesized through the oxidative cleavage of lycopene. One common method involves the use of potassium permanganate (KMnO4) as an oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature. The reaction proceeds through the formation of intermediate epoxides, which are then cleaved to form apo-12’-lycopenal .

Industrial Production Methods

In industrial settings, the production of apo-12’-lycopenal may involve the use of biotechnological processes. For example, the enzyme beta-carotene oxygenase 2 (BCO2) can be used to catalyze the cleavage of lycopene to produce apo-12’-lycopenal. This enzymatic process is advantageous due to its specificity and mild reaction conditions .

化学反应分析

Types of Reactions

Apo-12’-lycopenal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are important for understanding the compound’s stability and reactivity.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in dichloromethane (CH2Cl2) at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at low temperatures.

Substitution: Grignard reagents (RMgX) in ether solvents.

Major Products Formed

Oxidation: Further oxidation of apo-12’-lycopenal can lead to the formation of carboxylic acids.

Reduction: Reduction of apo-12’-lycopenal can produce the corresponding alcohol.

Substitution: Substitution reactions can introduce various functional groups, leading to a range of derivatives with different properties.

科学研究应用

Metabolic Regulation

Apo-12'-lycopenal has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in glucose and lipid metabolism. A study found that this compound significantly promoted adipocyte differentiation in 3T3-L1 cells, enhancing glucose uptake and adiponectin secretion .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which can help mitigate oxidative stress. This is crucial in preventing cellular damage linked to chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

Research indicates that this compound may reduce inflammation markers, such as TNFα and IL-1β, in animal models following myocardial infarction . This suggests its potential utility in managing inflammatory conditions.

Functional Foods and Nutraceuticals

Due to its health-promoting properties, this compound is being explored for incorporation into functional foods and dietary supplements aimed at improving metabolic health and reducing disease risk.

Study on Adipocyte Differentiation

In a pivotal study published in the Journal of Agricultural and Food Chemistry, researchers demonstrated that this compound significantly increased PPARγ expression in adipocytes, leading to enhanced glucose uptake. The results indicated that this compound could be beneficial for metabolic disorders related to obesity and diabetes .

Lycopene Metabolism and Inflammation

Another study highlighted the impact of lycopene metabolites on inflammation. Chronic intake of lycopene was associated with reduced inflammatory responses, suggesting that this compound contributes to these protective effects against inflammation .

Comparative Analysis with Other Apo-Lycopenals

This compound's unique characteristics set it apart from other apo-lycopenals. The following table summarizes its comparative effectiveness:

| Compound Name | PPARγ Activation | Unique Characteristics |

|---|---|---|

| Apo-6'-lycopenal | Minimal | Shorter carbon chain |

| Apo-8'-lycopenal | Low | Intermediate chain length |

| This compound | High | Selective PPARγ activator |

| Apo-14'-lycopenal | Not extensively studied | Longer carbon chain |

This table illustrates that this compound is particularly effective at activating PPARγ compared to its counterparts, making it a unique candidate for further research into metabolic health interventions.

作用机制

The mechanism of action of apo-12’-lycopenal involves its interaction with various molecular targets and pathways. As an antioxidant, it can scavenge free radicals and reduce oxidative stress. Additionally, apo-12’-lycopenal may modulate the expression of genes involved in inflammation and cell proliferation. The compound’s effects are mediated through its interaction with nuclear receptors and signaling pathways, such as the retinoic acid receptor (RAR) pathway .

相似化合物的比较

Apo-12’-lycopenal is one of several apo-lycopenals derived from lycopene. Similar compounds include:

- Apo-6’-lycopenal

- Apo-8’-lycopenal

- Apo-10’-lycopenal

- Apo-14’-lycopenal

Compared to these compounds, apo-12’-lycopenal is unique due to its specific position of cleavage on the lycopene molecule, which may influence its biological activity and stability.

生物活性

Apo-12'-lycopenal, a metabolite derived from lycopene, has garnered attention for its diverse biological activities, particularly in metabolic regulation and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is part of a family of compounds known as apo-lycopenals, which are produced through the oxidative cleavage of lycopene. Its unique structural features allow it to interact with specific biological pathways, notably through the activation of nuclear receptors involved in glucose and lipid metabolism.

1. Activation of PPARγ:

this compound selectively activates the peroxisome proliferator-activated receptor gamma (PPARγ), a crucial regulator in adipocyte differentiation and glucose metabolism. Studies have shown that it promotes the differentiation of 3T3-L1 adipocytes and enhances insulin sensitivity by increasing adiponectin secretion and glucose uptake.

| Biological Activity | Measurement | Result |

|---|---|---|

| PPARγ Activation | Fold increase in activity | 2.36 ± 0.07 (p < 0.01) |

| Adiponectin Secretion | Fold increase | 3.25 ± 0.27 (p < 0.01) |

| Insulin-Stimulated Glucose Uptake | pmol/well | 1486 ± 85 (p < 0.001) |

2. Anti-inflammatory Effects:

Research indicates that this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pathways such as NF-κB. In various models, it has been shown to reduce the expression of pro-inflammatory markers, suggesting its potential role in managing inflammatory conditions.

Case Studies and Research Findings

Study on Adipocyte Differentiation:

In a pivotal study published in the Journal of Agricultural and Food Chemistry, researchers investigated the effects of this compound on adipocyte differentiation. The study concluded that this compound significantly increased PPARγ expression and enhanced glucose uptake in adipocytes, indicating its therapeutic potential for metabolic disorders .

Lycopene Metabolism and Inflammation:

Another study highlighted the impact of lycopene and its metabolites on inflammation. It was found that chronic intake of lycopene could attenuate inflammatory responses associated with post-myocardial infarction remodeling, showing reduced levels of TNFα and IL-1β in animal models . This suggests that this compound may share similar protective effects against inflammation.

Comparative Analysis with Other Apo-Lycopenals

This compound has been compared with other members of the apo-lycopenal family regarding their biological activities:

| Compound Name | PPARγ Activation | Unique Characteristics |

|---|---|---|

| Apo-6'-lycopenal | Minimal | Shorter carbon chain |

| Apo-8'-lycopenal | Low | Intermediate chain length |

| This compound | High | Selective PPARγ activator |

| Apo-14'-lycopenal | Not extensively studied | Longer carbon chain |

This table illustrates that this compound is particularly effective in activating PPARγ compared to its counterparts, making it a unique candidate for further research into metabolic health interventions .

属性

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-2,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O/c1-21(2)12-9-15-23(4)17-11-19-24(5)18-10-16-22(3)13-7-8-14-25(6)20-26/h7-8,10-14,16-20H,9,15H2,1-6H3/b8-7+,16-10+,19-11+,22-13+,23-17+,24-18+,25-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKROHWZDNWNMY-MSWJQUEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。